molecular formula C19H15BrN2O2 B11552721 2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11552721
M. Wt: 383.2 g/mol
InChI Key: DPGAHIWSDWBFLE-CIAFOILYSA-N
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Description

2-(4-Bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group and a naphthalenylmethylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves the reaction of 2-(4-bromophenoxy)acetohydrazide with naphthaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(4-Bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide stands out due to its combination of a bromophenoxy group and a naphthalenylmethylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15BrN2O2/c20-17-7-9-18(10-8-17)24-13-19(23)22-21-12-14-5-6-15-3-1-2-4-16(15)11-14/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

DPGAHIWSDWBFLE-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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